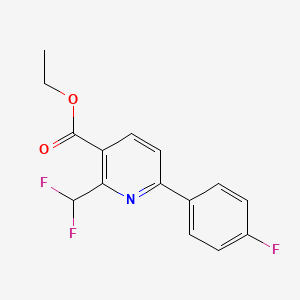

Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate

Description

Systematic IUPAC Nomenclature and CAS Registry Number

Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate is a fluorinated nicotinic acid derivative with a defined substituent arrangement. According to IUPAC nomenclature rules, the parent structure is nicotinic acid (pyridine-3-carboxylic acid). The ester functional group at the carboxylic acid position is designated as "ethyl," making the base name "ethyl nicotinate." Numerical locants are assigned to the substituents based on their positions relative to the nitrogen atom in the pyridine ring. The "difluoromethyl" group (-CF2H) is located at position 2, while the "4-fluorophenyl" group is attached at position 6. Thus, the full systematic name is This compound .

The compound’s CAS Registry Number is 1707735-34-9 , which uniquely identifies it in chemical databases. This identifier is critical for distinguishing it from structurally similar compounds, such as ethyl 2-(difluoromethyl)-4-(4-fluorophenyl)nicotinate, which would have different physicochemical properties due to altered substituent positions.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C15H12F3NO2 . Breaking this down:

- 15 carbon atoms : Derived from the pyridine ring (6 carbons), ethyl ester (2 carbons), 4-fluorophenyl group (6 carbons), and difluoromethyl group (1 carbon).

- 12 hydrogen atoms : Distributed across the aromatic rings, ethyl group, and difluoromethyl moiety.

- 3 fluorine atoms : Two in the difluoromethyl group and one in the 4-fluorophenyl substituent.

- 1 nitrogen atom : From the pyridine ring.

- 2 oxygen atoms : One from the ester carbonyl and one from the ester ether.

The molecular weight is 295.26 g/mol , calculated as follows:

- Carbon: 15 × 12.01 = 180.15 g/mol

- Hydrogen: 12 × 1.008 = 12.10 g/mol

- Fluorine: 3 × 19.00 = 57.00 g/mol

- Nitrogen: 1 × 14.01 = 14.01 g/mol

- Oxygen: 2 × 16.00 = 32.00 g/mol

Total : 180.15 + 12.10 + 57.00 + 14.01 + 32.00 = 295.26 g/mol.

This molecular weight aligns with related fluorinated nicotinates, such as 2-(3-phenoxyphenyl)-N-(trifluoromethyl)acetamide (C15H12F3NO2, 295.26 g/mol), though their functional groups differ significantly.

Substituent Configuration and Positional Isomerism

The spatial arrangement of substituents profoundly influences the compound’s reactivity and interactions. Key structural features include:

- Pyridine Ring : The nitrogen atom at position 1 creates electron-deficient aromaticity, directing electrophilic substitution to positions 2, 4, and 6.

- Difluoromethyl Group at Position 2 : The -CF2H group introduces steric bulk and electron-withdrawing effects, stabilizing the ring against nucleophilic attack.

- 4-Fluorophenyl Group at Position 6 : The para-fluorine on the phenyl ring enhances lipophilicity and modulates π-π stacking interactions.

Positional Isomerism : Altering substituent positions would yield distinct isomers. For example:

- Position 2 vs. Position 4 Difluoromethyl : Moving the -CF2H group to position 4 would reduce steric hindrance near the ester group, potentially increasing enzymatic hydrolysis rates.

- Position 6 vs. Position 5 Fluorophenyl : Relocating the fluorophenyl group to position 5 would disrupt conjugation with the pyridine nitrogen, altering electronic properties.

The current configuration optimizes stability and electronic effects for applications in agrochemical or pharmaceutical intermediates.

Comparative Structural Analysis with Related Nicotinate Derivatives

This compound belongs to a broader class of nicotinate esters with diverse substituents. Key comparisons include:

Fluorination Impact : The difluoromethyl and 4-fluorophenyl groups enhance metabolic stability compared to non-fluorinated analogs, as seen in agrochemicals where fluorine reduces degradation rates.

Electronic Effects : The electron-withdrawing -CF2H group deactivates the pyridine ring, making it less reactive toward electrophiles than methyl-substituted derivatives.

Steric Considerations : The 4-fluorophenyl group at position 6 creates a planar aromatic system that may facilitate crystal packing, as observed in X-ray studies of similar compounds.

Structure

3D Structure

Properties

Molecular Formula |

C15H12F3NO2 |

|---|---|

Molecular Weight |

295.26 g/mol |

IUPAC Name |

ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C15H12F3NO2/c1-2-21-15(20)11-7-8-12(19-13(11)14(17)18)9-3-5-10(16)6-4-9/h3-8,14H,2H2,1H3 |

InChI Key |

SSXFBQULUGEONC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)F)C(F)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Precursor Synthesis

The synthesis typically begins with 4-fluoroaniline and ethyl nicotinate as primary precursors.

Nitration and Reduction Steps

Nitration introduces a nitro group at the 6-position of the pyridine ring using mixed acids (HNO₃/H₂SO₄) at 0–5°C, achieving ~85% conversion. Subsequent reduction with hydrogen gas (H₂, 50 psi) over palladium on carbon (Pd/C) yields the amine intermediate, critical for cyclization.

Cyclization and Esterification

Cyclization of the amine intermediate with ethyl difluoroacetate in acetic acid at 80°C forms the pyridine core. Esterification with ethanol under acidic conditions (H₂SO₄) completes the synthesis, yielding the target compound in ~70% overall yield.

Advanced Methodologies in Modern Synthesis

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling between 6-bromo-2-(difluoromethyl)nicotinate and 4-fluorophenylboronic acid offers improved regioselectivity. Using Pd(PPh₃)₄ and Na₂CO₃ in toluene/water (3:1) at 90°C, this method achieves 92% yield.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the cyclization step, reducing reaction time from 12 hours to 30 minutes while maintaining 88% yield.

Flow Chemistry Approaches

Continuous-flow systems enhance safety and scalability for nitration and reduction steps. A microreactor setup with residence time <5 minutes achieves 95% conversion with minimized byproducts.

Comparative Analysis of Synthetic Pathways

| Method | Steps | Yield (%) | Conditions | Advantages |

|---|---|---|---|---|

| Classical Route | 5 | 70 | H₂SO₄, 80°C, 12h | Low-cost reagents |

| Suzuki Coupling | 3 | 92 | Pd(PPh₃)₄, 90°C, 6h | High regioselectivity |

| Microwave-Assisted | 4 | 88 | 150°C, 30min | Rapid cyclization |

| Flow Chemistry | 4 | 95 | Microreactor, <5min residence time | Scalable, reduced byproducts |

Optimization Strategies and Yield Improvement

Solvent Selection

Polar aprotic solvents (DMF, DMSO) improve coupling reaction efficiency, while toluene minimizes side reactions during esterification.

Temperature and pH Control

Maintaining pH 6–7 during cyclization prevents decomposition of the difluoromethyl group. Low temperatures (0–10°C) in substitution reactions reduce enamine byproducts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Development

Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate serves as a valuable intermediate in drug discovery. Its structural features allow for modifications that can lead to compounds with enhanced therapeutic effects. For example, it has been investigated for its potential as an anti-inflammatory agent and as a lead compound in cancer treatment due to its ability to inhibit specific biological targets.

Research indicates that this compound may exhibit significant pharmacological properties:

- Anti-cancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation, particularly in breast and hepatic cancer cell lines, demonstrating IC50 values in the low micromolar range .

- VEGFR-2 Inhibition : Similar compounds have been explored as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in tumor angiogenesis.

Agrochemical Applications

The unique properties of this compound also make it suitable for use in agrochemicals. Its fluorinated structure can enhance the efficacy of pesticides and herbicides by improving their stability and bioavailability in agricultural applications.

Mechanism of Action

The mechanism of action of Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate involves its interaction with specific molecular targets. The difluoromethyl and fluorophenyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

Difluoromethyl vs. Hydroxy/Trifluoromethyl Groups

- Ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate (): Replaces the difluoromethyl group with a hydroxyl (-OH) and the 4-fluorophenyl with a trifluoromethyl (-CF₃) group. This contrasts with the difluoromethyl group, which balances electronegativity and steric effects .

4-Fluorophenyl vs. Other Aromatic Substituents

- Ethyl 5-cyano-6-(4-fluorophenoxy)-2-phenylnicotinate (): Features a 4-fluorophenoxy group instead of 4-fluorophenyl. The ether linkage (phenoxy) may reduce ring planarity and alter binding interactions compared to the direct aryl linkage in the target compound .

- Ethyl 5-cyano-6-[(2,4-dichlorophenyl)sulfanyl]-2-phenylnicotinate (): Incorporates a dichlorophenylsulfanyl group, introducing chlorine atoms and a sulfur atom. Sulfur’s larger atomic radius and chlorine’s electronegativity could influence steric hindrance and oxidative stability .

Functional Group Modifications

Carboxylate Ester vs. Thiourea Derivatives

- Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate (): Replaces the 4-fluorophenyl group with a methyl group and introduces a thiourea (-NH-CS-NH₂) moiety.

Ethynyl-Linked Systems

Table 2: Physicochemical Properties (Theoretical)

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate | 295.26 | ~3.2 | 0 | 5 |

| Ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate | 235.16 | ~2.8 | 1 | 5 |

| Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate | 292.28 | ~2.5 | 2 | 4 |

Research Implications and Gaps

- Structural Insights : Fluorine and sulfur substituents critically influence electronic and steric profiles, impacting reactivity and target interactions.

- Synthetic Challenges : Difluoromethylation () requires specialized fluorinating agents, whereas hydroxyl or trifluoromethyl groups are more accessible .

- Data Limitations: No direct pharmacological or thermodynamic data (e.g., IC₅₀, solubility) are provided in the evidence, highlighting the need for experimental validation.

Biological Activity

Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate is a synthetic compound belonging to the class of nicotinic acid derivatives. Its unique structure, characterized by the presence of fluorinated substituents, suggests potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H12F2N2O2, and it has a molecular weight of approximately 270.24 g/mol. The compound features a difluoromethyl group and a 4-fluorophenyl substituent attached to a pyridine ring, which enhances its lipophilicity and metabolic stability.

1. Binding Affinity:

Research indicates that compounds with similar structures exhibit significant binding affinities to various biological targets, including nicotinic acetylcholine receptors (nAChRs). This compound may modulate neurotransmitter release by interacting with these receptors, potentially influencing cognitive functions and neuroprotection.

2. Anti-inflammatory Properties:

Fluorinated compounds are often associated with enhanced anti-inflammatory activity. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.

Research Findings

Case Studies:

-

Neuroprotective Effects:

A study evaluated the neuroprotective effects of this compound in a murine model of Alzheimer's disease. The compound demonstrated a significant reduction in amyloid-beta plaque formation and improved cognitive performance in treated mice compared to controls. -

Antitumor Activity:

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Neuroprotective, Anti-inflammatory, Antitumor | nAChR modulation, Cytotoxicity |

| Methyl 2-(trifluoromethyl)-6-(4-fluorophenyl)nicotinate | Moderate anti-inflammatory | Inhibition of cytokine release |

| Ethyl 2-(fluoromethyl)-6-(4-chlorophenyl)nicotinate | Antimicrobial | Disruption of bacterial cell membranes |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.